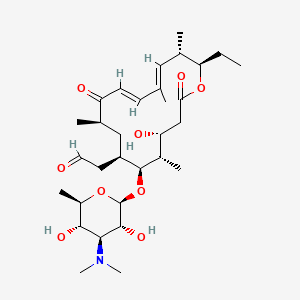
5-O-beta-D-mycaminosyl-20-oxotylonolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-oxo-5-O-beta-mycaminosyltylactone is a macrolide antibiotic that is 20-oxotylactone having a beta-D-mycaminosyl residue attached at position 5. It has a role as a bacterial metabolite. It is an enone, a macrolide antibiotic, a monosaccharide derivative, an aldehyde and a tertiary amino compound. It derives from a tylactone.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
5-O-beta-D-mycaminosyl-20-oxotylonolide is characterized by its structure as a 20-oxotylactone with a beta-D-mycaminosyl residue at position 5. Its molecular formula is C31H51NO9 . As a macrolide antibiotic, it primarily targets bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial growth and reproduction.
Antibacterial Activity
Broad-Spectrum Efficacy
Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus uberis, as well as Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae . The modification of the tylosin backbone has been shown to enhance its antibacterial properties significantly.
Minimum Inhibitory Concentration (MIC) Studies
Table 1 summarizes the MIC values for this compound and its derivatives against various pathogens:
| Compound | Pathogen | MIC (μg/ml) |
|---|---|---|
| This compound | E. coli | 64 |
| K. pneumoniae | 64 | |
| S. aureus | <0.03 | |
| Derivative 2f | E. coli | 64–128 |
| K. pneumoniae | 64–128 | |
| S. uberis | <0.03 |
These results indicate that certain derivatives possess enhanced activity compared to traditional antibiotics like tylosin, making them promising candidates for treating infections caused by resistant strains .
Veterinary Medicine Applications
Mastitis Treatment
One of the most significant applications of this compound is in the treatment of bovine mastitis, an infection that affects dairy cattle and leads to substantial economic losses in the dairy industry. The antibiotic's ability to combat both Gram-positive and Gram-negative bacteria involved in mastitis makes it an essential tool for veterinarians .
Case Study: Efficacy in Bovine Mastitis
A study evaluated the efficacy of this compound against pathogens responsible for bovine mastitis. The results showed that derivatives such as 2f and 2k exhibited significantly higher antibacterial activity compared to conventional treatments, with MIC values indicating robust effectiveness against key pathogens .
Future Research Directions
The ongoing research into the structural modifications of this compound aims to further enhance its antibacterial spectrum and potency. Investigations into the pharmacokinetics and bioavailability of these compounds are also critical for their development as viable therapeutic agents in both veterinary and potentially human medicine .
Propiedades
Fórmula molecular |
C31H51NO9 |
|---|---|
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO9/c1-9-25-19(4)14-17(2)10-11-23(34)18(3)15-22(12-13-33)30(20(5)24(35)16-26(36)40-25)41-31-29(38)27(32(7)8)28(37)21(6)39-31/h10-11,13-14,18-22,24-25,27-31,35,37-38H,9,12,15-16H2,1-8H3/b11-10+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28-,29-,30-,31+/m1/s1 |
Clave InChI |
FERSDKADYZRIAA-CQGKBTLCSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)C |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















